
N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-(4-fluorophenyl)acetamide is a substituted acetamide derivative characterized by a 2,3-dimethylphenyl group attached to the amide nitrogen and a 4-fluorophenyl group on the acetyl moiety. Its molecular formula is C₁₆H₁₆FNO, with a molecular weight of 257.30 g/mol. The compound’s structure features two aromatic rings: one with electron-donating methyl groups (2,3-dimethylphenyl) and another with a para-fluorine substituent (4-fluorophenyl), which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-4-3-5-15(12(11)2)18-16(19)10-13-6-8-14(17)9-7-13/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUJOLAKFCKQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 2,3-dimethylaniline with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,3-dimethylaniline+4-fluorophenylacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-(Substituted Phenyl)acetamides
- LBJ-01 (2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide): Structure: Contains a 4-fluorophenyl group linked to a cyanopyridine moiety via an acetamide bridge. Synthesis: 43% yield via nucleophilic substitution . Activity: Exhibits IDO1 inhibition (IC₅₀ = 1.2 µM), highlighting the importance of fluorophenyl groups in enzyme targeting .
2-Chloro-N-(4-fluorophenyl)acetamide :
N-(2,3-Dimethylphenyl)acetamide Derivatives
- 2-({4-[4-(Benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide: Structure: Complex scaffold with a hexahydroquinoline core and sulfanyl linkage. Application: Potential use in kinase inhibition or anticancer research, though specific activity data are unavailable .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Compound | Melting Point (°C) | Yield (%) | Key Substituents | Reference |
---|---|---|---|---|
N-(2,3-Dimethylphenyl)-2-(4-fluorophenyl)acetamide | Not reported | Not reported | 2,3-dimethylphenyl, 4-fluorophenyl | [5] |
LBJ-03 (IDO1 inhibitor) | Not reported | 45 | 3-cyanopyridin-2-ylthio, 4-fluorophenyl | [4] |
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide | 427 | Not reported | Diphenylacetyl, 3-Cl-4-F-phenyl | [6] |
2-Chloro-N-(4-fluorophenyl)acetamide | Not reported | Not reported | Chloroacetyl, 4-fluorophenyl | [11] |
Key Observations :
Enzyme Inhibition
- Urease Inhibitors: Compound 12 (2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide):
- Shows urease inhibition (IC₅₀ = 18.3 µM), suggesting that dimethylphenyl groups enhance binding to urease active sites . LBJ-07 (2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide):
- IDO1 inhibition (IC₅₀ = 0.7 µM), outperforming non-fluorinated analogues, emphasizing fluorine’s role in bioactivity .
Coordination Chemistry
- N-(3,4-Difluorophenyl)-2,2-diphenylacetamide :
- Forms hydrogen-bonded chains (N–H···O) and C–H···π interactions, a trait exploited in designing metal-organic frameworks (MOFs) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves coupling 2,3-dimethylphenylamine with 2-(4-fluorophenyl)acetic acid derivatives. Key steps include:
- Acylation : Reacting 2-(4-fluorophenyl)acetyl chloride with 2,3-dimethylaniline in dichloromethane under nitrogen, using triethylamine as a base .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while lower temperatures (0–5°C) reduce side reactions.
- Catalysts : Lewis acids like ZnCl₂ can accelerate amide bond formation.
- Yield Enhancement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .
Q. How can the structural integrity and purity of this compound be confirmed?
- Analytical Techniques :
- NMR : H NMR (CDCl₃) should show peaks for the dimethylphenyl group (δ 2.2–2.4 ppm, 6H), fluorophenyl aromatic protons (δ 7.0–7.4 ppm), and amide NH (δ 8.1 ppm) .
- IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. The fluorophenyl group may engage in π-π stacking, while the amide forms hydrogen bonds .
- MD Simulations : GROMACS can simulate stability in binding pockets over 100 ns. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Train models using descriptors like logP and topological polar surface area to predict cytotoxicity (IC₅₀) against cancer cell lines .
Q. How can researchers resolve contradictions in activity data observed for this compound across different in vitro assays?
- Troubleshooting :
- Assay Replication : Repeat experiments with standardized protocols (e.g., MTT assay for cytotoxicity, 48-h incubation).
- Solubility Adjustments : Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .
- Control Compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
- Meta-Analysis : Compare data across studies (e.g., IC₅₀ ranges: 5–50 μM in HeLa vs. MCF-7 cells) to identify cell-line-specific effects .
Q. What strategies optimize the ADMET (absorption, distribution, metabolism, excretion, toxicity) profile of this compound for preclinical development?
- Methodology :
- Lipophilicity : Adjust logP (target: 2–3) via substituent modification (e.g., replacing methyl with trifluoromethyl) to enhance membrane permeability .
- Metabolic Stability : Use human liver microsomes to identify metabolic hotspots (e.g., amide hydrolysis) and introduce steric hindrance .
- Toxicity Screening : Zebrafish embryo assays (96-h LC₅₀) and Ames test for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.